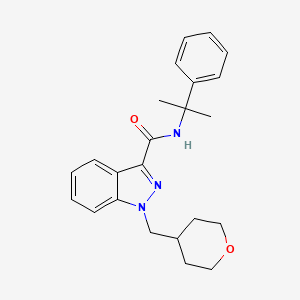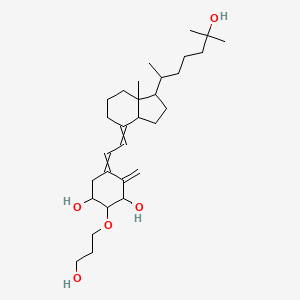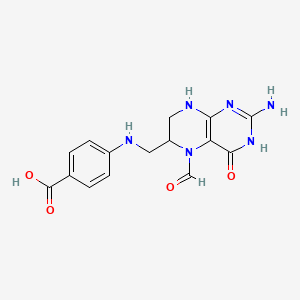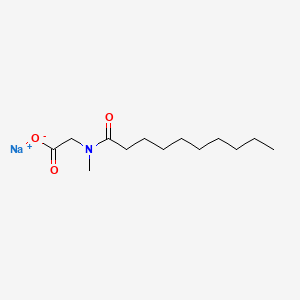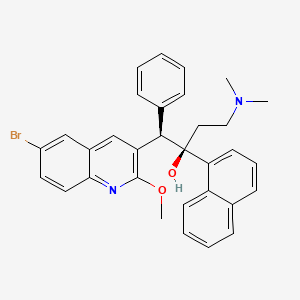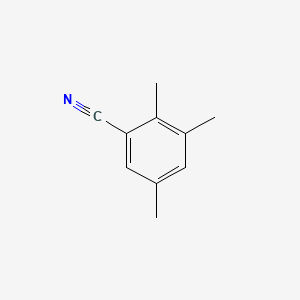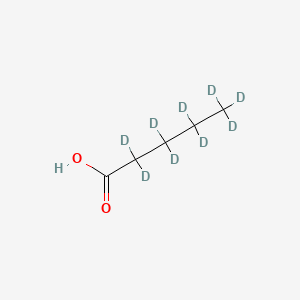
Pentanoic-d9 acid
Descripción general
Descripción
El Ácido pentanoico-d9, también conocido como ácido pentanoico deuterado, es una forma deuterada del ácido carboxílico alquilo de cadena lineal. Se caracteriza por la sustitución de átomos de hidrógeno por deuterio, un isótopo estable del hidrógeno. Este compuesto se utiliza principalmente en la investigación científica debido a sus propiedades isotópicas únicas .
Aplicaciones Científicas De Investigación
El Ácido pentanoico-d9 se utiliza ampliamente en la investigación científica debido a sus propiedades isotópicas únicas. Algunas de sus aplicaciones incluyen:
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación del Ácido pentanoico-d9 generalmente implica la reacción del ácido pentanoico con gas deuterio. Los átomos de deuterio reemplazan los átomos de hidrógeno en la molécula de ácido pentanoico. Este proceso requiere condiciones de reacción específicas, incluido el uso de un catalizador y un entorno controlado para garantizar la sustitución completa del hidrógeno por deuterio .
Métodos de producción industrial
En un entorno industrial, la producción de Ácido pentanoico-d9 implica el uso de gas deuterio en un reactor de alta presión. La reacción está catalizada por un catalizador metálico, como paladio o platino, para facilitar el intercambio de hidrógeno por deuterio. La reacción se lleva a cabo a temperaturas y presiones elevadas para lograr altos rendimientos del producto deuterado .
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido pentanoico-d9 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo ácido carboxílico se puede oxidar para formar dióxido de carbono y agua.
Reducción: El grupo ácido carboxílico se puede reducir para formar alcoholes primarios.
Sustitución: Los átomos de deuterio se pueden reemplazar por otros sustituyentes en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se pueden utilizar agentes halogenantes como el cloruro de tionilo para reemplazar átomos de deuterio.
Principales productos
Oxidación: Dióxido de carbono y agua.
Reducción: Alcoholes primarios.
Sustitución: Derivados halogenados del ácido pentanoico.
Mecanismo De Acción
El mecanismo de acción del Ácido pentanoico-d9 implica su incorporación en vías bioquímicas donde actúa como un trazador. Los átomos de deuterio en el compuesto permiten a los investigadores rastrear el movimiento y la transformación de la molécula dentro de los sistemas biológicos. Esto es particularmente útil en estudios que involucran vías metabólicas y cinética enzimática .
Comparación Con Compuestos Similares
Compuestos similares
Ácido pentanoico: La forma no deuterada del Ácido pentanoico-d9.
Ácido hexanoico: Un ácido carboxílico alquilo de cadena lineal similar con un átomo de carbono adicional.
Ácido butanoico: Un ácido carboxílico alquilo de cadena lineal similar con un átomo de carbono menos.
Singularidad
El Ácido pentanoico-d9 es único debido a la presencia de átomos de deuterio, que proporcionan propiedades isotópicas distintas. Esto lo hace particularmente valioso en la investigación científica para rastrear y analizar reacciones químicas y bioquímicas. Los átomos de deuterio también imparten diferentes propiedades físicas y químicas en comparación con los compuestos no deuterados, como puntos de ebullición alterados y cinética de reacción .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672929 | |
| Record name | (~2~H_9_)Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115871-50-6 | |
| Record name | Pentanoic-d9 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115871-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_9_)Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115871-50-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
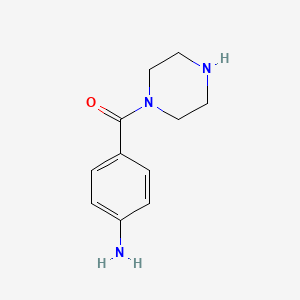
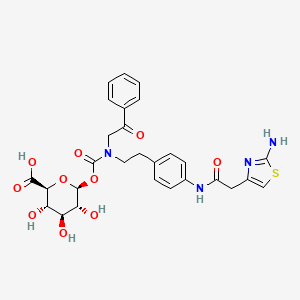
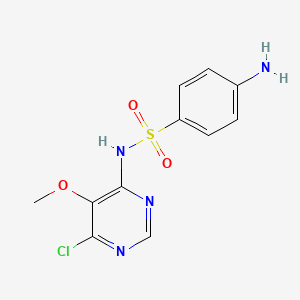
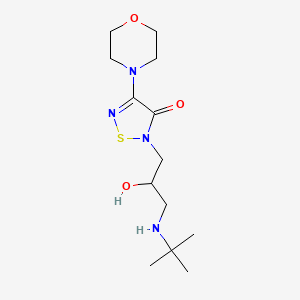

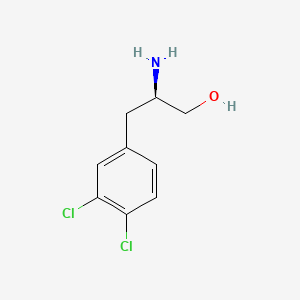
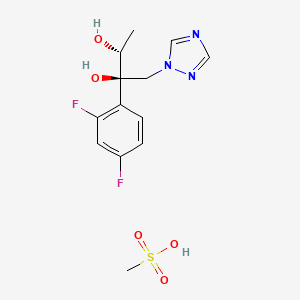
![(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B571558.png)
